Oleic estolide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-OAHSA involves the esterification of oleic acid with 9-hydroxy stearic acid. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure the formation of the ester bond. The reaction can be carried out in various solvents such as dimethylformamide, dimethyl sulfoxide, and ethanol .
Industrial Production Methods
Industrial production of 9-OAHSA may involve large-scale esterification processes using high-purity oleic acid and 9-hydroxy stearic acid. The reaction conditions are optimized to achieve high yields and purity of the final product. The product is then purified using techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
9-OAHSA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert 9-OAHSA into different reduced forms.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of 9-OAHSA can lead to the formation of various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
9-OAHSA has several scientific research applications, including:
Chemistry: It is used as a model compound to study the properties and reactions of fatty acid esters of hydroxy fatty acids.
Biology: 9-OAHSA is studied for its role in regulating metabolic processes and its association with insulin sensitivity.
Medicine: The compound has potential therapeutic applications due to its anti-inflammatory and anti-diabetic properties.
Mechanism of Action
The mechanism of action of 9-OAHSA involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of interleukin-1 beta and interleukin-6. This anti-inflammatory action is mediated through the modulation of signaling pathways involved in cytokine production . Additionally, 9-OAHSA has been shown to improve insulin sensitivity by regulating lipid metabolism and glucose uptake .
Comparison with Similar Compounds
Similar Compounds
9-hydroxy stearic acid (9-HSA): A hydroxy fatty acid that shares structural similarities with 9-OAHSA but lacks the esterified oleic acid component.
Palmitoleic acid ester of 9-hydroxy stearic acid (9-POHSA): Another fatty acid ester of hydroxy fatty acids that is structurally similar to 9-OAHSA but contains palmitoleic acid instead of oleic acid.
Uniqueness of 9-OAHSA
9-OAHSA is unique due to its specific esterification of oleic acid to 9-hydroxy stearic acid, which imparts distinct biological activities. It is the most abundantly expressed member of the fatty acid ester of hydroxy fatty acids family in the serum of glucose-tolerant mice, highlighting its potential role in metabolic regulation . Additionally, its anti-inflammatory and anti-diabetic properties make it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
9-[(Z)-octadec-9-enoyl]oxyoctadecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68O4/c1-3-5-7-9-11-12-13-14-15-16-17-18-20-25-29-33-36(39)40-34(30-26-22-19-10-8-6-4-2)31-27-23-21-24-28-32-35(37)38/h14-15,34H,3-13,16-33H2,1-2H3,(H,37,38)/b15-14- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGKKGBQMNNEIHV-PFONDFGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCCC=CCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(CCCCCCCC(=O)O)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101252930 | |
Record name | 1-(7-Carboxyheptyl)decyl (9Z)-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
564.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | FAHFA(18:1(9Z)/9-O-18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112109 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
154086-90-5 | |
Record name | 1-(7-Carboxyheptyl)decyl (9Z)-9-octadecenoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=154086-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oleic estolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154086905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(7-Carboxyheptyl)decyl (9Z)-9-octadecenoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101252930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OLEIC ESTOLIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3P241X10N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | FAHFA(18:1(9Z)/9-O-18:0) | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0112109 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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